

# Protocol for a radioactive CaMKII assay using Autocamtide 2 and P81 paper.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Autocamtide 2

Cat. No.: B612736

[Get Quote](#)

## Application Note: Radioactive CaMKII Assay

Protocol for Measuring Calcium/Calmodulin-Dependent Protein Kinase II Activity using  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ , **Autocamtide 2** Substrate, and P81 Phosphocellulose Paper

### Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in numerous cellular processes, particularly in synaptic plasticity, learning, and memory.[1][2] Measuring its activity is fundamental for understanding its regulatory mechanisms and for the development of therapeutic inhibitors. Radiometric assays are considered the "gold standard" for quantifying protein kinase activity due to their direct measurement of phosphate transfer, high sensitivity, and reliability.[3][4][5] This protocol details a radiometric filter binding assay to measure the activity of CaMKII. The assay quantifies the transfer of a radiolabeled terminal phosphate from  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  to a specific peptide substrate, **Autocamtide 2**. [4][6] The positively charged phosphorylated substrate is then captured on negatively charged P81 phosphocellulose paper, while the unreacted, negatively charged  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  is washed away.[3][7] The radioactivity retained on the paper, which is proportional to the enzyme's activity, is quantified using a scintillation counter or phosphorimager.[4][8]

### Principle of the Assay

The assay is based on the enzymatic transfer of the gamma-phosphate from  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  to the hydroxyl group of a serine or threonine residue on the **Autocamtide 2** peptide substrate by

CaMKII. The reaction is stopped, and an aliquot is spotted onto a P81 phosphocellulose paper. P81 paper has a strong negative charge due to its phosphate groups, which allows it to bind positively charged peptides.[3] **Autocamtide 2** is designed to have a net positive charge, ensuring it binds tightly to the P81 paper.[3] Extensive washing with a phosphoric acid solution removes the unreacted [ $\gamma$ - $^{32}\text{P}$ ]ATP, which is repelled by the paper's negative charge.[3][4] The amount of  $^{32}\text{P}$  incorporated into the substrate is then measured, providing a direct quantification of CaMKII activity.

## Materials and Reagents

Reagent/Material	Supplier	Catalog No. (Example)	Storage
Purified, active CaMKII	Commercially Available	Varies	-80°C
Autocamtide 2	Commercially Available	Varies	-20°C
[ $\gamma$ - <sup>32</sup> P]ATP (10 mCi/mL)	PerkinElmer	BLU002Z	-20°C
Calmodulin (CaM)	Commercially Available	Varies	-20°C
P81 Phosphocellulose Paper	GE Healthcare (discontinued, see note) / SVI-P (alternative)	Varies	Room Temp.
ATP, 100 mM Solution	Commercially Available	Varies	-20°C
Magnesium Chloride (MgCl <sub>2</sub> )	Sigma-Aldrich	M8266	Room Temp.
Calcium Chloride (CaCl <sub>2</sub> )	Sigma-Aldrich	C1016	Room Temp.
PIPES Buffer	Sigma-Aldrich	P6757	Room Temp.
EGTA	Sigma-Aldrich	E3889	Room Temp.
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906	4°C
Phosphoric Acid (85%)	Fisher Scientific	A242	Room Temp.
Acetone	Fisher Scientific	A18	Room Temp.
Scintillation Counter & Vials	Beckman Coulter / PerkinElmer	Varies	N/A

Scintillation Fluid

PerkinElmer

Varies

Room Temp.

Note: The production of P81 paper by GE Healthcare has been discontinued. Alternative cation-exchange papers, such as SVI-P, have been shown to perform comparably.<sup>[9]</sup> Users should validate the chosen alternative.

## Experimental Protocols

### Preparation of Stock Solutions and Buffers

- 1 M PIPES (pH 7.0): Dissolve PIPES in deionized water, adjust pH to 7.0 with NaOH, and bring to final volume. Autoclave and store at 4°C.
- 1 M MgCl<sub>2</sub>: Dissolve MgCl<sub>2</sub> in deionized water. Autoclave and store at room temperature.
- 1 M CaCl<sub>2</sub>: Dissolve CaCl<sub>2</sub> in deionized water. Autoclave and store at room temperature.
- 0.5 M EGTA (pH 8.0): Dissolve EGTA in deionized water, adjust pH to 8.0 with NaOH (it will not dissolve fully until the pH is near 8.0), and bring to final volume. Store at 4°C.
- 10 mg/mL Calmodulin (CaM): Reconstitute lyophilized CaM in assay buffer without BSA. Aliquot and store at -80°C.
- 1 mM **Autocamtide 2**: Reconstitute lyophilized peptide in deionized water. Aliquot and store at -20°C.
- 10 mg/mL BSA: Dissolve BSA in deionized water. Aliquot and store at -20°C.
- Assay Buffer (1X): 50 mM PIPES (pH 7.0), 10 mM MgCl<sub>2</sub>, 1 mg/mL BSA. Prepare fresh from stocks. Store at 4°C.
- Wash Buffer: 0.5% (v/v) Phosphoric Acid (equivalent to ~75 mM). Prepare by diluting 85% phosphoric acid in a large volume of deionized water. Store at 4°C.

### CaMKII Kinase Reaction

This protocol is for a final reaction volume of 50 µL. Reactions should be performed in triplicate, including negative controls (no enzyme or no Ca<sup>2+</sup>/CaM).

- Prepare Master Mix: On ice, prepare a master mix containing all common reagents for the number of reactions plus an extra 10%. The final concentrations in the 50  $\mu$ L reaction should be:
  - 50 mM PIPES (pH 7.0)
  - 10 mM  $MgCl_2$
  - 1 mM  $CaCl_2$ [\[8\]](#)
  - 10  $\mu$ g/mL Calmodulin (CaM)[\[8\]](#)
  - 50  $\mu$ M **Autocamtide 2**[\[8\]](#)
  - 1 mg/mL BSA[\[8\]](#)
  - For negative controls, omit  $CaCl_2$  and CaM, and add 0.5 mM EGTA instead.[\[8\]](#)
- Dilute CaMKII Enzyme: Prepare a fresh dilution of the CaMKII enzyme stock in chilled Assay Buffer. The final concentration should be determined empirically but is often in the range of 20-50 nM.[\[4\]](#) The goal is to achieve phosphate incorporation that is linear with time and represents <10% of substrate consumption.[\[4\]](#)
- Prepare  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  Mix: Prepare a mix of unlabeled and radiolabeled ATP. For a final concentration of 200  $\mu$ M ATP, mix appropriate volumes of 100 mM cold ATP and  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  stock to achieve a specific activity of approximately 200-500 cpm/pmol.
- Set up Reactions:
  - Add the appropriate volume of Master Mix to each microcentrifuge tube.
  - Add the diluted CaMKII enzyme (or Assay Buffer for "no enzyme" control).
  - If testing inhibitors, add the compound (and DMSO for vehicle control) and pre-incubate with the enzyme for 10-15 minutes on ice.[\[3\]](#)
- Initiate Reaction: Start the reaction by adding the  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  mix to each tube.[\[4\]](#)[\[8\]](#) Mix gently by tapping.

- Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes).<sup>[4][8]</sup> Ensure the incubation time falls within the linear range of the reaction.
- Stop Reaction: Terminate the reactions by adding an equal volume (50 µL) of 150 mM phosphoric acid.<sup>[3]</sup> Place tubes on ice.

## P81 Paper Binding and Washing

- Prepare P81 Paper: Using a pencil, label a sheet of P81 paper, creating a grid of 2x2 cm squares for each reaction.<sup>[4]</sup>
- Spot Reactions: Spot 25-50 µL of each stopped reaction mixture onto the center of its corresponding square on the P81 paper.<sup>[4][8]</sup> Allow the spots to air dry slightly.
- Wash Papers: Place the P81 paper in a large beaker or tray. Perform the following washes with chilled 0.5% phosphoric acid, using at least 10 mL of wash buffer per paper square.<sup>[4]</sup>
  - Wash 1: 5 minutes with gentle agitation.
  - Wash 2: 5 minutes with gentle agitation.
  - Wash 3: 5 minutes with gentle agitation.
  - Note: More extensive washing may be required for alternative papers to reduce background.<sup>[3]</sup>
- Acetone Wash: Perform a final wash with acetone for 2-5 minutes to facilitate rapid drying.<sup>[4]</sup>
- Dry Paper: Remove the paper from the acetone and allow it to air dry completely in a fume hood (approx. 20 minutes).<sup>[4]</sup>

## Quantification of Incorporated Radioactivity

- Cut Squares: Cut out the individual paper squares.
- Scintillation Counting: Place each square into a scintillation vial, add 5-10 mL of scintillation fluid, and cap securely.

- **Measure Radioactivity:** Measure the radioactivity in each vial as counts per minute (CPM) using a liquid scintillation counter.

## Data Presentation and Analysis

### Raw Data Collection

Collect the raw CPM data for all samples, including positive controls, negative controls (no enzyme, no  $\text{Ca}^{2+}$ /CaM), and experimental conditions (e.g., inhibitor-treated).

Table 1: Example Raw Scintillation Counts (CPM)

Sample ID	Replicate 1 (CPM)	Replicate 2 (CPM)	Replicate 3 (CPM)	Average CPM
<b>Total Counts (ATP Mix)</b>	<b>1,550,200</b>	<b>1,552,500</b>	<b>1,549,800</b>	<b>1,550,833</b>
Blank (No Enzyme)	255	280	262	266
Basal (- CaM/+EGTA)	450	485	461	465
Activated CaMKII	45,670	48,210	46,950	46,943

| + Inhibitor (X nM) | 12,340 | 11,980 | 12,550 | 12,290 |

### Calculation of Kinase Activity

- **Determine Specific Activity of ATP:**
  - Spot a small, known volume (e.g., 2  $\mu\text{L}$ ) of the [ $\gamma$ - $^{32}\text{P}$ ]ATP mix directly onto a P81 square (do not wash).
  - Measure the CPM to get the "Total Counts".
  - Calculate the total pmol of ATP in that volume. (e.g., 2  $\mu\text{L}$  of 200  $\mu\text{M}$  ATP = 400 pmol).
  - Specific Activity (SA) = Total CPM / Total pmol ATP = cpm/pmol.

- Calculate Phosphate Incorporation:
  - Subtract the average CPM of the "Blank" (no enzyme) from the average CPM of your experimental samples to get the net CPM.
  - Incorporated Phosphate (pmol) = Net CPM / Specific Activity (cpm/pmol).
- Calculate CaMKII Specific Activity:
  - Specific Activity = pmol of Phosphate / (incubation time in min × µg of enzyme).
  - The final unit is pmol/min/µg.

Table 2: Calculated CaMKII Activity

Condition	Net CPM (Avg)	Incorporated PO <sub>4</sub> (pmol)	CaMKII Specific Activity (pmol/min/µg)	% Inhibition
Activated CaMKII	46,677	116.7	583.5	0%

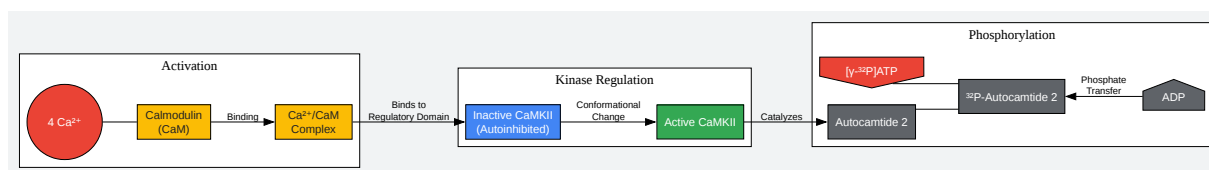
| + Inhibitor (X nM) | 12,024 | 30.1 | 150.5 | 74.2% |

Calculations based on an example SA of 400 cpm/pmol, 20 min incubation, and 0.01 µg enzyme.

## Visualizations

### CaMKII Activation and Substrate Phosphorylation Pathway

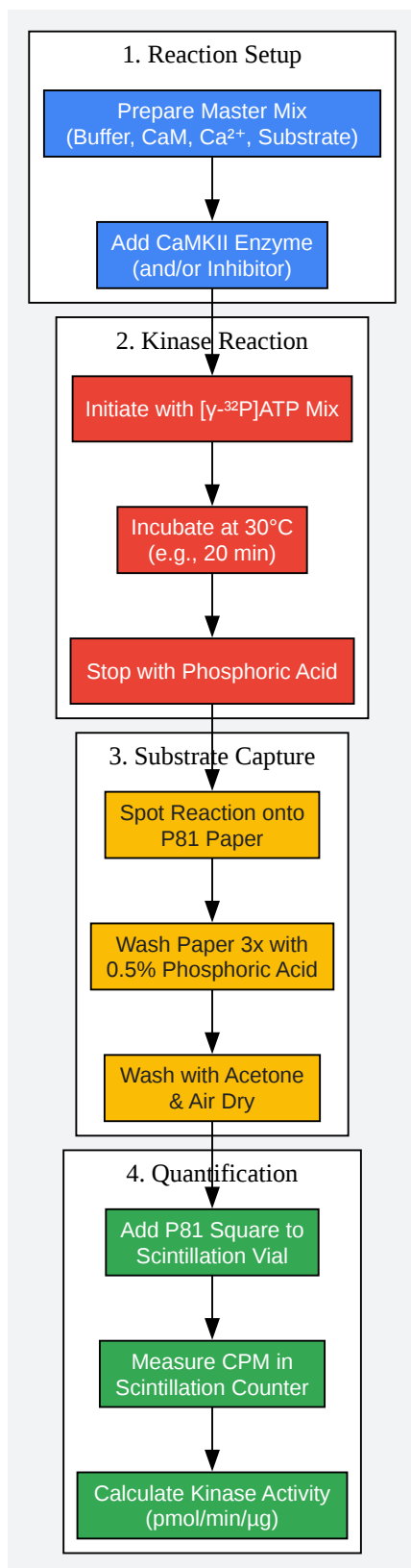




[Click to download full resolution via product page](#)

Caption: CaMKII activation by Ca<sup>2+</sup>/Calmodulin and subsequent substrate phosphorylation.

## Experimental Workflow for Radioactive CaMKII Assay



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow of the radioactive CaMKII P81 filter binding assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. mjzlab.bio.sustech.edu.cn [mjzlab.bio.sustech.edu.cn]
- 3. liras.kuleuven.be [liras.kuleuven.be]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CaMKII uses GTP as a phosphate donor for both substrate and autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [Protocol for a radioactive CaMKII assay using Autocamtide 2 and P81 paper.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612736#protocol-for-a-radioactive-camkii-assay-using-autocamtide-2-and-p81-paper]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)